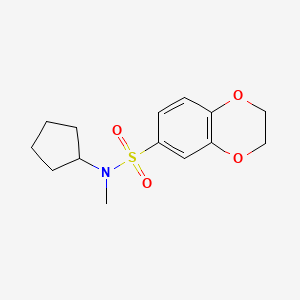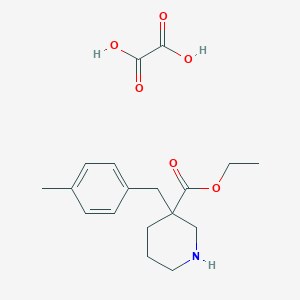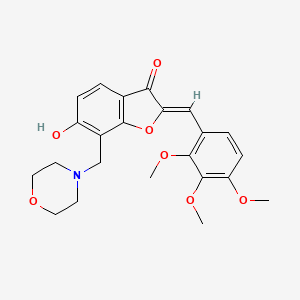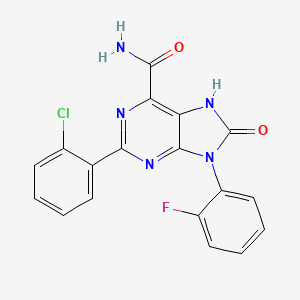
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It contains a benzodioxan group, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound also contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxan group would consist of a benzene ring fused to a dioxane ring . The sulfonamide group would consist of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .科学的研究の応用
Antibacterial and Anti-inflammatory Potential
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been explored for their potential in antibacterial and anti-inflammatory applications. Synthesis of sulfonamides bearing the 1,4-benzodioxin ring has shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed significant inhibition against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments. The studies conclude that these sulfonamides could be promising candidates for the development of new drugs to treat inflammatory and associated diseases (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamides with the benzodioxane and acetamide moieties has been conducted to assess their enzyme inhibitory potential. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity. Such activity suggests the potential for therapeutic use in conditions requiring enzyme inhibition, such as diabetes and Alzheimer's disease. The in silico molecular docking results corroborate the in vitro enzyme inhibition data, reinforcing the therapeutic potential of these molecules (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
The antibacterial efficacy of these sulfonamides extends to biofilm inhibition, a critical factor in combating persistent bacterial infections. Studies have shown that certain N-alkyl/aralkyl derivatives of this compound effectively inhibit bacterial biofilms of Escherichia coli and Bacillus subtilis. These findings are significant, considering the challenge biofilms pose to antibiotic treatment. Moreover, the synthesized molecules exhibited mild cytotoxicity, indicating their safety as antibacterial agents (Abbasi et al., 2020).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its specific biological activities and potential therapeutic applications. Compounds containing a benzodioxan group or a sulfonamide group have been studied for their potential use in the treatment of various diseases, including Alzheimer’s disease and other neurological disorders .
特性
IUPAC Name |
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(11-4-2-3-5-11)20(16,17)12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASTYGFTDZMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)
![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)


![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)


![1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2801339.png)

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)